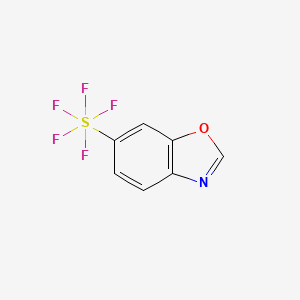

6-(Pentafluorosulfanyl)benzooxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzoxazol-6-yl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)5-1-2-6-7(3-5)14-4-13-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVESQHYGHBYGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248590 | |

| Record name | Sulfur, 6-benzoxazolylpentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-91-2 | |

| Record name | Sulfur, 6-benzoxazolylpentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, 6-benzoxazolylpentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1379811-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 6-(Pentafluorosulfanyl)benzooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a significant substituent in medicinal chemistry, often regarded as a "super-trifluoromethyl" group due to its potent electron-withdrawing nature, high lipophilicity, and exceptional stability.[1][2] This technical guide focuses on the physicochemical properties of 6-(pentafluorosulfanyl)benzooxazole, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document provides a comprehensive overview of the expected properties based on the well-established characteristics of the SF₅ group and the benzooxazole scaffold. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route.

Introduction to the Pentafluorosulfanyl Group and Benzooxazole Core

The SF₅ group is a unique functional group characterized by its octahedral geometry, high electronegativity, and substantial steric bulk.[3] Its strong electron-withdrawing properties can significantly influence the acidity and basicity of a molecule, while its high lipophilicity can enhance membrane permeability and metabolic stability.[2][3] The benzooxazole core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[4][5] The combination of these two moieties in this compound is anticipated to yield a molecule with distinct physicochemical and pharmacological properties.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | 257.17 g/mol | Calculated from the molecular formula C₇H₄F₅NOS |

| LogP (o/w) | 3.5 - 4.5 | The SF₅ group is significantly more lipophilic than a hydrogen or even a trifluoromethyl group.[3][6] |

| Aqueous Solubility | Low | The high lipophilicity conferred by the SF₅ group is expected to result in low aqueous solubility.[6] |

| pKa (of protonated benzooxazole) | < 2 | The strong electron-withdrawing nature of the SF₅ group at the 6-position will significantly decrease the basicity of the benzooxazole nitrogen. The pKa of aniline is reduced by the presence of electron-withdrawing groups.[7] |

| Thermal Stability | High | The S-F bonds in the SF₅ group are exceptionally strong, leading to high thermal and chemical stability.[2][8] |

Synthesis

A specific synthetic protocol for this compound has not been detailed in the reviewed literature. However, a plausible route can be proposed based on the synthesis of structurally related SF₅-containing benzisoxazoles via the Davis reaction.[9][10] The key precursor would be 2-amino-5-(pentafluorosulfanyl)phenol.

Proposed Synthetic Pathway

The synthesis would likely involve the cyclization of 2-amino-5-(pentafluorosulfanyl)phenol with a suitable one-carbon synthon, such as an orthoformate or cyanogen bromide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed, standard protocols for determining the key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube. The final concentration of the compound should be such that it is detectable in both phases.

-

Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the tube on a shaker and agitate for 24 hours at a constant temperature (e.g., 25 °C) to allow for equilibration.

-

Centrifuge the tube to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Caption: Experimental workflow for LogP determination via the shake-flask method.

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

-

Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Caption: Experimental workflow for aqueous solubility determination.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the pKa of ionizable groups. For this compound, this would measure the basicity of the benzooxazole nitrogen.

Protocol:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Biological Context and Potential Significance

While no specific biological activities or signaling pathway modulations have been reported for this compound, the incorporation of the SF₅ group into various heterocyclic scaffolds has led to compounds with a wide range of biological activities, including:

-

Antimalarial: SF₅-containing analogs of mefloquine have shown enhanced activity.[2]

-

Anti-inflammatory: SF₅-substituted derivatives of teriflunomide demonstrated improved inhibition of T-cell proliferation.[11]

-

Antibacterial and Antifungal: Various SF₅-containing heterocycles have exhibited antimicrobial properties.[2]

-

Insecticidal: Meta-diamide insecticides incorporating the SF₅ group have shown high insecticidal activity.[12][13][14]

The benzooxazole moiety itself is a key component of many bioactive molecules with diverse therapeutic applications.[4][5] Therefore, this compound represents a novel chemical entity with the potential for interesting biological activities, warranting further investigation in various therapeutic areas. The logical relationship for exploring its potential would be to screen it against a panel of targets relevant to the known activities of both the SF₅ group and the benzooxazole core.

Caption: Logical workflow for investigating the biological activity of the target compound.

Conclusion

This compound is a molecule with predicted physicochemical properties that make it an intriguing candidate for drug discovery and materials science. Its anticipated high lipophilicity, metabolic stability, and the strong electron-withdrawing nature of the SF₅ group set it apart from other benzooxazole derivatives. Although direct experimental data is currently lacking, this technical guide provides a solid foundation for its synthesis and characterization by outlining established experimental protocols. The exploration of its biological activities is a logical next step, given the proven track record of both the pentafluorosulfanyl group and the benzooxazole scaffold in medicinal chemistry.

References

- 1. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules – SINAPSE [sinapse.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journaleras.com [journaleras.com]

- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

- 10. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

- 11. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

6-(Pentafluorosulfanyl)benzooxazole structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-(Pentafluorosulfanyl)benzooxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. This guide provides a comprehensive overview of the structure elucidation of a novel heterocyclic compound, this compound. This document outlines a representative synthetic protocol and details the analytical techniques used for its structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All experimental data are presented in a structured format for clarity and comparative analysis.

Introduction

The introduction of fluorine-containing functional groups is a well-established strategy in drug discovery for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. The pentafluorosulfanyl (SF₅) group, in particular, has emerged as a "super-trifluoromethyl" analogue, offering a unique combination of high electronegativity, metabolic stability, and significant lipophilicity.[1] Benzooxazoles are a class of heterocyclic compounds present in numerous medicinally important molecules. The synthesis and characterization of this compound are therefore of considerable interest for the development of new chemical entities.

Synthesis

A plausible synthetic route to this compound involves the condensation of 2-amino-5-(pentafluorosulfanyl)phenol with a suitable carboxylic acid derivative, such as formic acid or one of its orthoester derivatives, often in the presence of an acid catalyst.[2][3][4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq) in toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark apparatus is added trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction Execution: The reaction mixture is heated to reflux for 4 hours, during which time the formation of methanol and water is observed and collected in the Dean-Stark trap.

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Structure Elucidation

The structure of the synthesized this compound was confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural analysis of organic molecules. The characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for the presence of the benzooxazole core and the pentafluorosulfanyl group.

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | 8.25 | s | ||

| H-4 | 7.95 | d | 8.4 | |

| H-5 | 7.78 | dd | 8.4, 1.8 | |

| H-7 | 8.10 | d | 1.8 |

| ¹³C NMR | δ (ppm) |

| C-2 | 152.5 |

| C-3a | 141.0 |

| C-4 | 122.0 |

| C-5 | 125.5 |

| C-6 | 150.0 (p, J = 18 Hz) |

| C-7 | 115.0 |

| C-7a | 151.0 |

| ¹⁹F NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| SF (axial) | 85.0 | quintet | 149 | 1F |

| SF₄ (equatorial) | 65.0 | d | 149 | 4F |

Note: The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The ¹³C NMR spectrum shows a characteristic pentet for the carbon attached to the SF₅ group due to C-F coupling.

-

Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR spectra were acquired with a spectral width of 16 ppm and 16 scans.

-

¹³C NMR spectra were acquired with a spectral width of 240 ppm and 1024 scans.

-

¹⁹F NMR spectra were acquired with a spectral width of 200 ppm and 64 scans, with CFCl₃ as an external standard.

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the molecule, further confirming its elemental composition.

| Mass Spectrometry (HRMS-ESI) | |

| Calculated Mass [M+H]⁺ | C₇H₄F₅NOS |

| Observed Mass [M+H]⁺ | 242.0012 |

-

Sample Preparation: A dilute solution of the compound was prepared in methanol.

-

Instrumentation: HRMS analysis was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Data was acquired over a mass range of m/z 50-750 with a resolution of 70,000.

Visualization of Structure Elucidation Workflow

The logical flow of the structure elucidation process, from synthesis to final characterization, is depicted in the following diagram.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The successful synthesis and comprehensive characterization of this compound have been described. The presented spectroscopic data from NMR and mass spectrometry are in full agreement with the proposed structure. This guide provides a foundational protocol and a clear workflow for researchers engaged in the synthesis and analysis of novel SF₅-containing heterocyclic compounds, which are of growing importance in the field of drug development.

References

Spectroscopic Data for Pentafluorosulfanyl-Substituted Aromatic Compounds: A Technical Guide

This technical guide offers an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of aromatic compounds substituted with the pentafluorosulfanyl (SF5) moiety. The information is compiled from various scientific sources and is intended for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for aromatic compounds bearing a pentafluorosulfanyl group. These values are illustrative and can vary depending on the specific molecular structure and substitution pattern of the aromatic ring.

Table 1: Representative ¹H NMR Data for SF5-Substituted Aromatic Compounds

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.0 - 8.5 | m, d, s | Aromatic Protons (Ar-H) |

Note: The chemical shifts of aromatic protons are influenced by the electronic effects of the SF5 group and other substituents on the aromatic ring. Aryl protons typically appear in the range of 6.5-8.0 ppm[1].

Table 2: Representative ¹³C NMR Data for SF5-Substituted Aromatic Compounds

| Chemical Shift (δ) ppm | Assignment |

| 110 - 160 | Aromatic Carbons (Ar-C) |

| 150 - 155 (m) | Carbon attached to SF5 (Ar-C-SF5) |

Note: Carbons in an aromatic ring typically absorb in the 110 to 140 δ range[1][2][3]. The carbon directly attached to the SF5 group often appears as a multiplet due to C-F coupling.

Table 3: Representative ¹⁹F NMR Data for SF5-Substituted Aromatic Compounds

| Chemical Shift (δ) ppm | Multiplicity | Assignment | J (Hz) |

| 60 - 95 | pentet | Axial Fluorine (SFax) | ~150 |

| 60 - 95 | doublet | Equatorial Fluorines (SFe?) | ~150 |

Note: The ¹⁹F NMR spectrum of the SF5 group is characteristic, typically showing a pentet for the axial fluorine and a doublet for the four equatorial fluorines, with a coupling constant (J??) of approximately 150 Hz[4]. The exact chemical shifts can vary depending on the electronic environment of the aromatic ring.

Table 4: Representative IR Absorption Data for SF5-Substituted Aromatic Compounds

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch[2][3][5] |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretch[2][3][5] |

| 900 - 675 | Strong | C-H Out-of-Plane Bending[3][5][6] |

| 800 - 900 | Strong | S-F Stretch |

Note: The presence of an aromatic ring is indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region[2][3][5]. Strong absorptions in the 800-900 cm⁻¹ range are characteristic of S-F vibrations.

Table 5: Representative Mass Spectrometry Data for SF5-Substituted Aromatic Compounds

| m/z | Interpretation |

| [M]⁺ | Molecular Ion |

| [M-F]⁺ | Loss of a Fluorine atom |

| [M-SFn]⁺ | Fragmentation of the SF5 group |

| [SF5]⁺ | Pentafluorosulfanyl cation (m/z 127) |

Note: The molecular ion peak is typically observed in the mass spectra of SF5-containing compounds[7]. Common fragmentation patterns involve the loss of fluorine atoms or parts of the SF5 group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[8]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Spectra are referenced to the deuterated solvent peak.

-

¹⁹F NMR: Spectra can be acquired with or without proton decoupling.[9] Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).[4] The large chemical shift dispersion of ¹⁹F NMR makes it a sensitive probe for the local electronic environment.[9]

2.2 Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) and Electron Ionization (EI) being common for organic molecules.

-

Sample Preparation: For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the low µg/mL or ng/mL range.[10] For EI, a volatile sample is introduced into the ion source.

-

Data Acquisition: The instrument is calibrated using a known standard. Data is collected in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.[7][8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. athabascau.ca [athabascau.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Quantum Chemical Calculations for 6-(pentafluorosulfanyl)benzooxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is a strategy of growing importance in medicinal chemistry and materials science.[1][2] The SF5 group, often considered a "super-trifluoromethyl" group, imparts unique properties such as high electronegativity, thermal and chemical stability, and increased lipophilicity, which can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3][4][5][6] This guide provides a comprehensive overview of the application of quantum chemical calculations to understand the structural and electronic properties of 6-(pentafluorosulfanyl)benzooxazole, a representative SF5-substituted heterocyclic compound.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel chemical entities.[1] These methods allow for the prediction of molecular geometries, electronic charge distributions, spectroscopic characteristics, and thermodynamic parameters, offering insights that are complementary to experimental data.[7][8] For complex moieties like the SF5 group, computational approaches are invaluable for understanding its influence on the parent molecule.[1][9]

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations on this compound. The values presented here are illustrative and representative of what would be expected from a calculation at the B3LYP/6-311G+(d,p) level of theory.

Table 1: Optimized Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| S-C | 1.85 |

| S-F (axial) | 1.59 |

| S-F (equatorial) | 1.57 |

| C-O (oxazole) | 1.36 |

| C=N (oxazole) | 1.31 |

| Bond Angles (°) ** | |

| C-S-F (axial) | 90.5 |

| C-S-F (equatorial) | 89.5 |

| F(ax)-S-F(eq) | 90.0 |

| F(eq)-S-F(eq) | 120.0 (avg.) |

| Dihedral Angles (°) ** | |

| C-C-S-F (axial) | 90.0 |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value |

| Thermodynamic Parameters | |

| Enthalpy of Formation (kJ/mol) | -1350.5 |

| Gibbs Free Energy (Hartree) | -1630.91 |

| Electronic Properties | |

| HOMO Energy (eV) | -7.85 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 6.62 |

| Dipole Moment (Debye) | 5.4 |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| S | +1.85 |

| F (axial) | -0.38 |

| F (equatorial, avg.) | -0.37 |

| O (oxazole) | -0.45 |

| N (oxazole) | -0.25 |

| C (attached to SF5) | -0.15 |

Experimental Protocols: Computational Methodology

The following protocol details a standard methodology for performing quantum chemical calculations on this compound.

1. Molecular Structure Optimization:

-

The initial 3D structure of this compound is built using a molecular editor.

-

The geometry is then fully optimized without any symmetry constraints using the Density Functional Theory (DFT) method.[7]

-

The B3LYP hybrid functional is employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8]

-

The 6-311G+(d,p) basis set is utilized to provide a good balance between accuracy and computational cost for molecules containing second-row elements and fluorine.[7][10]

2. Vibrational Frequency Analysis:

-

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311G+(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. A scaling factor (e.g., 0.967) is often applied to the calculated frequencies to better match experimental data.

3. Electronic Property Calculations:

-

Based on the optimized geometry, various electronic properties are calculated.

-

Frontier Molecular Orbitals (HOMO and LUMO) energies are determined to assess the molecule's electronic reactivity and kinetic stability.[7]

-

The molecular electrostatic potential (MEP) map is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

Mulliken population analysis is performed to obtain the partial atomic charges on each atom in the molecule.[11]

4. Software:

-

All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[7][8]

Mandatory Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of this compound.

Caption: Workflow for Quantum Chemical Analysis.

Caption: Drug Discovery Workflow for SF5 Compounds.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Discovery and Initial Synthesis of 6-(Pentafluorosulfanyl)benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and synthesis of 6-(pentafluorosulfanyl)benzisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of the pentafluorosulfanyl (SF5) group, often regarded as a "super-trifluoromethyl group," can significantly enhance the biological and physicochemical properties of organic molecules.[1] This document details the seminal synthetic routes, presents quantitative data from key experiments, and outlines the detailed experimental protocols for its preparation.

It is important to note that while the user requested information on 6-(pentafluorosulfanyl)benzooxa zole, the primary literature details the synthesis of the isomeric 6-(pentafluorosulfanyl)benzisoxa zole. This guide will focus on the synthesis of the latter, as it is well-documented.

Discovery and Initial Synthesis

The first synthesis of a series of pentafluorosulfanyl-substituted benzisoxazoles was reported by Beier and Pastýříková in 2013.[2][3][4] They utilized the Davis reaction, a method that involves the condensation of a substituted nitrobenzene with an arylacetonitrile in the presence of a base.[2][4][5] Specifically, the reaction of meta-nitro-(pentafluorosulfanyl)benzene with various arylacetonitriles yields the corresponding 6-(pentafluorosulfanyl)benzisoxazoles.[2][4] The strongly electron-withdrawing nature of the SF5 group is beneficial for the Davis reaction.[2][4]

Quantitative Data from Synthesis Experiments

The following tables summarize the quantitative data for the synthesis of 6-(pentafluorosulfanyl)benzisoxazoles and related isomers from the foundational study.

Table 1: Synthesis of 6-(Pentafluorosulfanyl)benzisoxazoles [2]

| Entry | Starting Nitroarene | Arylacetonitrile (Ar) | Time (h) | Product | Yield (%) |

| 1 | meta-nitro-(pentafluorosulfanyl)benzene | Phenyl | 1 | 3-Phenyl-6-(pentafluorosulfanyl)benzisoxazole | 83 |

| 2 | meta-nitro-(pentafluorosulfanyl)benzene | 4-Chlorophenyl | 48 | 3-(4-Chlorophenyl)-6-(pentafluorosulfanyl)benzisoxazole | traces |

| 3 | meta-nitro-(pentafluorosulfanyl)benzene | 3-Methoxyphenyl | 2 | 3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzisoxazole | 59 |

| 4 | meta-nitro-(pentafluorosulfanyl)benzene | 3,4-Dimethoxyphenyl | 1.5 | 3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzisoxazole | 55 |

| 5 | meta-nitro-(pentafluorosulfanyl)benzene | 3,4,5-Trimethoxyphenyl | 1 | 3-(3,4,5-Trimethoxyphenyl)-6-(pentafluorosulfanyl)benzisoxazole | 57 |

| 6 | meta-nitro-(pentafluorosulfanyl)benzene | 3-Iodophenyl | 48 | 3-(3-Iodophenyl)-6-(pentafluorosulfanyl)benzisoxazole | 0 |

| 7 | meta-nitro-(pentafluorosulfanyl)benzene | 4-Nitrophenyl | 168 | 3-(4-Nitrophenyl)-6-(pentafluorosulfanyl)benzisoxazole | 0 |

| 8 | meta-nitro-(pentafluorosulfanyl)benzene | 2-Fluoro-6-chlorophenyl | 120 | 3-(2-Fluoro-6-chlorophenyl)-6-(pentafluorosulfanyl)benzisoxazole | 0 |

Table 2: Synthesis of 5-(Pentafluorosulfanyl)benzisoxazoles [2]

| Entry | Starting Nitroarene | Arylacetonitrile (Ar) | Time (h) | Product | Yield (%) |

| 1 | para-nitro-(pentafluorosulfanyl)benzene | Phenyl | 1 | 3-Phenyl-5-(pentafluorosulfanyl)benzisoxazole | 66 |

| 2 | para-nitro-(pentafluorosulfanyl)benzene | 4-Chlorophenyl | 1 | 3-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzisoxazole | traces |

| 3 | para-nitro-(pentafluorosulfanyl)benzene | 3-Methoxyphenyl | 1 | 3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzisoxazole | 73 |

| 4 | para-nitro-(pentafluorosulfanyl)benzene | 3,4-Dimethoxyphenyl | 1 | 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzisoxazole | 69 |

| 5 | para-nitro-(pentafluorosulfanyl)benzene | 3,4,5-Trimethoxyphenyl | 1 | 3-(3,4,5-Trimethoxyphenyl)-5-(pentafluorosulfanyl)benzisoxazole | 54 |

| 6 | para-nitro-(pentafluorosulfanyl)benzene | 4-Biphenyl | 1 | 3-(4-Biphenyl)-5-(pentafluorosulfanyl)benzisoxazole | 83 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 3-phenyl-6-(pentafluorosulfanyl)benzisoxazole, adapted from the general procedure described by Beier and Pastýříková.[2][4]

Materials:

-

meta-nitro-(pentafluorosulfanyl)benzene

-

Phenylacetonitrile

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (10 equivalents) in ethanol.

-

Addition of Reactants: To the stirred solution of NaOH in ethanol, add meta-nitro-(pentafluorosulfanyl)benzene (1 equivalent) and phenylacetonitrile (1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The solution will typically turn a deep red-brown color, and a brown precipitate may form and then redissolve. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: After the reaction is complete, pour the mixture into water and extract with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to yield 3-phenyl-6-(pentafluorosulfanyl)benzisoxazole as a solid.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis, the proposed reaction mechanism, and the role of the SF5 group in drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

- 3. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Thermal Stability and Reactivity of the Pentafluorosulfanyl (SF₅) Group in Benzoxazoles

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group due to its unique combination of properties.[1][2] When incorporated into heterocyclic scaffolds like benzoxazoles, the SF₅ group imparts significant changes in physicochemical and pharmacological profiles. This guide provides a comprehensive overview of the thermal stability and reactivity of the SF₅ group when appended to a benzoxazole core. It consolidates available data, outlines key experimental protocols, and presents logical workflows to aid researchers in this emerging field. While direct studies on SF₅-benzoxazoles are limited, this paper draws upon data from closely related SF₅-substituted heterocycles and fundamental principles of SF₅-arene chemistry to provide a robust predictive framework.

The Pentafluorosulfanyl Group: A Profile

The SF₅ group possesses a unique combination of properties that make it an attractive substituent in drug design and materials science.[3] Its octahedral geometry and the strong, stable S-F bonds contribute to its distinct characteristics.[3][4]

Key Properties:

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups known.[3] This profoundly influences the electronic distribution of the parent molecule.

-

Exceptional Stability: The SF₅ group is characterized by high thermal and chemical stability, resistant to many common reaction conditions, including strong acids and bases.[3][5] This stability is advantageous for developing robust compounds with improved metabolic profiles.[3]

-

Lipophilicity: Despite its high polarity, the SF₅ group increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability—a critical factor in drug development.[3]

-

Steric Profile: With a volume of approximately 55.4 ų, the SF₅ group is sterically larger than a trifluoromethyl (CF₃) group (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[6] This specific size can be leveraged to optimize interactions with biological targets.

Table 1: Comparative Physicochemical Properties of Common Functional Groups

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |

| **Volume (ų) ** | 55.4[6] | 34.6[6] | 76.9[6] |

| Electronegativity (Pauling Scale) | 3.65 (Group) | 3.36 (Group) | 2.0 (Carbon) |

| Hammett Constant (σₚ) | 0.68[6] | 0.53[6] | -0.20 |

| Lipophilicity (Hansch, π) | 1.51 | 0.88 | 1.98 |

Synthesis of SF₅-Substituted Benzoxazoles

The synthesis of SF₅-benzoxazoles is not yet widely reported, but routes can be proposed based on established methods for both benzoxazole formation and the manipulation of SF₅-arenes. A plausible and efficient approach involves the condensation of a 2-amino-phenolic derivative with an SF₅-substituted carbonyl precursor.

A common method for benzoxazole synthesis is the reaction of 2-aminophenols with carboxylic acids or their derivatives under harsh acidic conditions or via modern coupling methods.[7] An alternative, high-yield approach for related SF₅-benzisoxazoles involves the Davis reaction of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles.[8][9] This suggests that SF₅-substituted nitroaromatics are viable precursors for building related heterocyclic systems.

Below is a proposed workflow for synthesizing a 2-(SF₅-phenyl)benzoxazole derivative.

Caption: Proposed workflow for the synthesis of an SF₅-substituted benzoxazole.

Thermal Stability

The SF₅ group is renowned for its exceptional thermal robustness due to the high strength of the sulfur-fluorine bonds.[3] Aromatic SF₅ compounds are significantly more stable than many other functionalized arenes.[5][10]

Table 2: Thermal Stability of Representative C2-Substituted Indoles (by DSC)

Note: This data is for SF₅-indoles and is presented as a proxy for the expected thermal behavior of SF₅-benzoxazoles.

| Compound | Onset of Decomposition (°C) | Enthalpy (kJ/kg) | Reference |

| 2-SF₅-indole | > 165 | -1180 | [6][11] |

| N-Methyl-2-SF₅-indole | > 310 | -1324 | [6][11] |

| 2-CF₃-indole | > 325 | -403 | [6][11] |

| 2-F-indole | > 120 | -623 | [6][11] |

The data indicates that the 2-SF₅-indole undergoes energetic exothermic decomposition starting at temperatures above 165 °C.[6][11] Notably, N-alkylation significantly enhances thermal stability, pushing the decomposition onset to above 310 °C.[6][11] This suggests that SF₅-benzoxazoles, particularly those with substitutions on the nitrogen or benzene ring, are likely to be highly stable compounds suitable for applications requiring thermal robustness. The decomposition process for such heterocyclic compounds under heating is often initiated by a radical mechanism involving the cleavage of C-N and C-C bonds.[12]

Reactivity of the SF₅ Group in Benzoxazoles

The reactivity of an SF₅-substituted benzoxazole can be considered from two perspectives: the reactivity of the SF₅ group itself and the influence of the SF₅ group on the reactivity of the benzoxazole ring system.

Reactivity of the SF₅ Moiety

The SF₅ group is chemically robust and stable under a wide range of conditions, including those required for many common organic transformations like catalytic hydrogenation.[5] It is generally unreactive towards Brønsted acids and bases.[5] However, it can react with certain strong nucleophilic reagents, such as some alkyl lithiums (e.g., n-butyllithium), which can lead to degradation of the group.[5]

Influence on the Benzoxazole Ring

The primary influence of the SF₅ group on the benzoxazole scaffold is its powerful electron-withdrawing nature. This has profound implications for the reactivity of the aromatic portions of the molecule.

-

Activation towards Nucleophilic Aromatic Substitution (SₙAr): The SF₅ group strongly activates the aryl ring to which it is attached towards nucleophilic attack.[8][13] This effect is more pronounced than that of a trifluoromethyl or cyano group.[13] For an SF₅ group on the benzo portion of the benzoxazole, this would make the positions ortho and para to the SF₅ group highly susceptible to substitution by nucleophiles like amines, alkoxides, or thiolates.

-

Deactivation towards Electrophilic Aromatic Substitution (SₑAr): Conversely, the strong deactivating effect of the SF₅ group makes electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the SF₅-bearing ring very difficult.

Caption: Logical relationship of SF₅ group properties and resulting ring reactivity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following are representative procedures adapted from the literature for key transformations relevant to the synthesis and analysis of SF₅-benzoxazoles.

Protocol: Synthesis of SF₅-Benzisoxazole via Davis Reaction

Adapted from Makosza et al. (2013) for a related heterocyclic system.[8][9]

-

Preparation of Base Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (10 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Reactant Addition: To the stirred base solution, add the arylacetonitrile (1.5 equivalents) followed by the para-nitro-(pentafluorosulfanyl)benzene (1.0 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture will typically turn a deep red-brown color. Stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro-SF₅-benzene is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water (200 mL). Acidify the aqueous solution with concentrated HCl to pH ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

General procedure based on the analysis of SF₅-indoles.[6][11]

-

Sample Preparation: Accurately weigh 1-3 mg of the purified SF₅-benzoxazole sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition (e.g., 400-500 °C).

-

Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) throughout the experiment to prevent oxidative side reactions.

-

-

Data Analysis: Analyze the resulting thermogram. The onset temperature of any large, sharp exothermic peak indicates the beginning of thermal decomposition. Integrate the peak to determine the enthalpy of decomposition (ΔH_dec).

Conclusion

The incorporation of the pentafluorosulfanyl group into the benzoxazole scaffold presents a compelling strategy for the development of novel molecules in pharmaceuticals and materials science. The SF₅ group confers exceptional thermal and chemical stability, making these compounds robust candidates for applications under demanding conditions. Furthermore, its profound electron-withdrawing nature fundamentally alters the reactivity of the benzoxazole ring, favoring nucleophilic substitution pathways and providing a handle for late-stage functionalization. While direct experimental data on SF₅-benzoxazoles remains an area for future research, the principles and data from related SF₅-heterocycles provide a strong foundation for predicting their behavior. The synthetic and analytical protocols outlined in this guide offer a practical starting point for researchers aiming to explore this promising chemical space.

References

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. researchgate.net [researchgate.net]

- 5. worldscientific.com [worldscientific.com]

- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

- 9. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Pentafluorosulfanyl Group: A Powerful Electron-Withdrawing Moiety in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among the array of fluorinated motifs, the pentafluorosulfanyl (SF5) group has emerged as a particularly potent electron-withdrawing group, often dubbed a "super-trifluoromethyl group".[1][2] Its unique electronic properties, combined with high thermal and chemical stability, make it an attractive functional group in the design of novel heterocyclic compounds for pharmaceutical and agrochemical applications.[3][4] This technical guide provides a comprehensive overview of the electron-withdrawing effects of the SF5 group in heterocycles, supported by quantitative data, detailed experimental protocols, and visual diagrams of key chemical pathways.

Quantitative Assessment of Electron-Withdrawing Effects

The strong electron-withdrawing nature of the pentafluorosulfanyl group is quantitatively demonstrated through various physicochemical parameters. These values are crucial for computational modeling and for predicting the influence of the SF5 group on the reactivity and properties of heterocyclic scaffolds.

Hammett and Hansch Parameters

The electronic effect of a substituent is often quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing ability of a group on an aromatic ring. The lipophilicity of a substituent is represented by the Hansch parameter (π). The SF5 group exhibits significantly greater electron-withdrawing strength and lipophilicity compared to the commonly used trifluoromethyl (CF3) group.[5][6]

| Parameter | SF5 Group | CF3 Group | OCF3 Group |

| Hammett Constant (σp) | 0.68[5][6] | 0.53[5] | - |

| Hammett Constant (σm) | 0.61[5][6] | 0.43[5] | - |

| Hansch Parameter (π) | 1.23[5] | 0.88[5] | 1.04[5] |

| Table 1: Comparison of Hammett and Hansch parameters for the SF5, CF3, and OCF3 groups. |

Impact on Acidity (pKa) and Lipophilicity (logP) of Indoles

A study on 2-substituted indoles provides a clear illustration of the dramatic effect of the SF5 group on the acidity of the N-H bond and the overall lipophilicity of the molecule. The strong electron-withdrawing nature of the SF5 group significantly increases the acidity (lowers the pKa) of the indole nitrogen.[5]

| Substituent at C2-position | pKa (in Acetonitrile) | logP |

| H | 32.57[5] | 2.14[5] |

| F | 27.20[5] | 1.29[5] |

| CF3 | 26.76[5] | 3.5 ± 0.2[5] |

| SF5 | 24.44 [5] | 3.8 ± 0.2 [5] |

| Table 2: Physicochemical properties of 2-substituted indoles, highlighting the effect of the SF5 group. |

The data clearly shows a pronounced drop in pKa for the 2-SF5-indole compared to its hydrogen, fluorine, and trifluoromethyl analogs, indicating a significant increase in acidity.[5] Concurrently, the lipophilicity (logP) is highest for the SF5-substituted indole.[5]

Experimental Protocols

The synthesis of SF5-containing heterocycles has historically been a challenge, which has somewhat limited their widespread application.[2][7] However, recent advancements have led to more accessible synthetic routes.

Synthesis of 2-SF5-Indoles

A general and effective method for the synthesis of 2-SF5-indoles involves a two-step sequence: the radical addition of pentafluorosulfanyl chloride (SF5Cl) to an alkyne, followed by a cyclization reaction.[5][8]

Step 1: Radical Addition of SF5Cl to 2-Ethynyl Anilines

This step involves the radical-initiated addition of SF5Cl across the triple bond of a 2-ethynyl aniline derivative.

-

Reactants: 2-ethynyl aniline, pentafluorosulfanyl chloride (SF5Cl), and a radical initiator (e.g., triethylborane).

-

Solvent: A suitable organic solvent such as dichloromethane (DCM).

-

Procedure: To a solution of the 2-ethynyl aniline in the chosen solvent, the radical initiator is added, followed by the introduction of SF5Cl gas. The reaction is typically carried out at room temperature and monitored for completion by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can often be used in the next step without further purification.[8]

Step 2: Cyclization to form the Indole Ring

The intermediate from the radical addition undergoes a 5-endo-dig cyclization to form the indole scaffold.

-

Reactants: The crude product from Step 1 and a base (e.g., potassium phosphate, K3PO4).

-

Solvent: Acetonitrile is a commonly used solvent for this step.

-

Procedure: The crude intermediate is dissolved in the solvent, and the base is added. The reaction mixture is heated (e.g., to 40°C) and stirred for several hours until the cyclization is complete.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is then subjected to purification, typically by column chromatography on silica gel, to yield the desired 2-SF5-indole.[5][8]

Measurement of pKa by Spectrophotometric Titration

The acidity of the N-H bond in the synthesized indoles can be determined using spectrophotometric titration in a non-aqueous solvent like acetonitrile.[5]

-

Apparatus: A UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.

-

Reagents: The SF5-substituted indole, a non-absorbing strong base (e.g., 2,2,4,6,8-pentamethyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine), and a non-absorbing strong acid (e.g., trifluoromethanesulfonic acid) in acetonitrile.

-

Procedure:

-

A solution of the indole derivative in acetonitrile is prepared.

-

The UV-Vis spectrum of the neutral form of the indole is recorded.

-

Aliquots of the strong base solution are incrementally added to the indole solution, and the spectrum is recorded after each addition. This is continued until the spectrum no longer changes, indicating complete deprotonation.

-

The process is reversed by back-titrating with the strong acid solution to regenerate the neutral form.

-

The pKa is then calculated from the changes in absorbance at a specific wavelength as a function of the titrant added, using appropriate software for data analysis.[5]

-

Visualizing Chemical Pathways and Relationships

Graphical representations are invaluable for understanding complex chemical processes and the interplay of different molecular properties.

Caption: Synthetic pathway for 2-SF5-indoles.

Caption: Influence of the SF5 group on heterocyclic properties.

Conclusion

The pentafluorosulfanyl group is a unique and powerful tool for medicinal chemists and drug development professionals. Its exceptional electron-withdrawing capacity, surpassing that of the trifluoromethyl group, allows for significant modulation of the electronic properties of heterocyclic systems. This, in turn, influences key drug-like properties such as acidity, lipophilicity, metabolic stability, and binding affinity.[3][9] While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodologies are making SF5-substituted heterocycles more accessible.[5][10] The data and protocols presented in this guide underscore the potential of the SF5 group to unlock novel chemical space and to contribute to the development of next-generation therapeutics.

References

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. worldscientific.com [worldscientific.com]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules – SINAPSE [sinapse.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Rising Potential of SF5-Containing Benzoxazoles in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the pentafluorosulfanyl (SF5) group into heterocyclic scaffolds is a rapidly emerging strategy in medicinal chemistry. This in-depth technical guide explores the potential biological activities of novel benzoxazoles functionalized with this unique moiety. The benzoxazole core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The introduction of the SF5 group, often considered a "super-trifluoromethyl" group, can significantly enhance the physicochemical and pharmacological properties of these molecules.[6]

The Physicochemical Impact of the SF5 Group

The SF5 group possesses a unique combination of properties that make it an attractive substituent in drug design:

-

High Electronegativity: The strong electron-withdrawing nature of the SF5 group can significantly modulate the electronic properties of the benzoxazole ring system.

-

Enhanced Lipophilicity: Despite its high polarity, the SF5 group can increase the overall lipophilicity of a molecule, potentially improving its membrane permeability and cellular uptake.

-

Metabolic Stability: The exceptional stability of the S-F bonds confers high resistance to metabolic degradation, which can lead to an extended biological half-life of the drug candidate.

-

Steric Influence: The bulky nature of the SF5 group can influence the binding affinity and selectivity of a compound for its biological target.

These properties suggest that the introduction of an SF5 group onto a benzoxazole scaffold could lead to the development of novel therapeutic agents with improved efficacy, pharmacokinetic profiles, and target specificity.

Potential Biological Activities and Quantitative Data

While the exploration of SF5-containing benzoxazoles is still in its early stages, the known biological activities of benzoxazole derivatives provide a strong foundation for predicting their potential therapeutic applications. The following tables summarize quantitative data for various substituted benzoxazoles, offering a comparative baseline for the anticipated potency of their SF5-containing analogs.

Anticancer Activity

Benzoxazole derivatives have shown significant promise as anticancer agents, targeting various mechanisms including enzyme inhibition and apoptosis induction.[6][7][8][9]

Table 1: In Vitro Anticancer Activity of Substituted Benzoxazoles

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 12l | 5-methylbenzo[d]oxazole with terminal 3-chlorophenyl | HepG2 | 10.50 | [6] |

| MCF-7 | 15.21 | [6] | ||

| 12d | Unsubstituted benzo[d]oxazole | HepG2 | 23.61 | [6] |

| MCF-7 | 44.09 | [6] | ||

| 19 | 2-pyrrolidinone linked benzoxazole with 4-NO2 phenyl | SNB-75 (CNS Cancer) | Not specified (%GI = 35.49) | [9] |

| 20 | 2-pyrrolidinone linked benzoxazole with 4-SO2NH2 phenyl | SNB-75 (CNS Cancer) | Not specified (%GI = 31.88) | [9] |

IC50: Half-maximal inhibitory concentration. %GI: Percent growth inhibition.

Antimicrobial Activity

The benzoxazole scaffold is also a key feature in many antimicrobial agents.[10][11][12][13] The introduction of an SF5 group could potentially enhance the antimicrobial spectrum and potency.

Table 2: In Vitro Antimicrobial Activity of Substituted Benzoxazoles

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| H-Box(4PyBr)-OMe (34) | 2-(4-pyridyl-Br)-benzoxazole derivative | P. pastoris | < MIC of compound 26 | [10] |

| Compound 2 | 2-(substituted phenyl)-benzoxazole | P. pastoris | Lower than other derivatives | [10] |

| Z2 | Chalcone derivative containing benzoxazole | Xanthomonas oryzae pv. oryzae | 8.10 | [13] |

| Compound 4 | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus ATCC 6538 | 125 | [3] |

| Bacillus subtilis ATCC 6683 | 125 | [3] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following sections outline key experimental protocols relevant to the study of SF5-containing benzoxazoles.

Synthesis of SF5-Containing Benzoxazole Precursors

A key step in the synthesis of SF5-containing benzoxazoles is the preparation of the corresponding substituted aminophenols.

Protocol 1: Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol

This protocol is based on the oxidation of SF5-containing anilines.[14][15]

Materials:

-

2-Amino-5-(pentafluorosulfanyl)aniline

-

Lead tetraacetate

-

Solvent (e.g., dichloromethane)

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

Dissolve 2-amino-5-(pentafluorosulfanyl)aniline in the chosen solvent at room temperature.

-

Slowly add a solution of lead tetraacetate to the reaction mixture.

-

Stir the reaction at ambient temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-(pentafluorosulfanyl)phenol.

In Vitro Anticancer Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 2: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

SF5-containing benzoxazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the SF5-containing benzoxazole compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Protocol 3: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

SF5-containing benzoxazole compounds dissolved in DMSO

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

-

Positive control (standard antibiotic/antifungal) and negative control (broth and DMSO)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Visualizations

Based on the known activities of benzoxazole derivatives, SF5-containing benzoxazoles could potentially modulate several key signaling pathways involved in cancer and inflammation. For instance, their anticancer effects might be mediated through the inhibition of protein kinases like VEGFR-2, or by inducing apoptosis through the caspase cascade.

Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway.

Caption: A generalized workflow for the discovery and development of novel SF5-containing benzoxazoles.

Caption: A potential signaling pathway inhibited by an SF5-containing benzoxazole targeting VEGFR-2.

Conclusion and Future Directions

The introduction of the pentafluorosulfanyl group to the versatile benzoxazole scaffold holds immense promise for the discovery of novel drug candidates with enhanced biological activities. The unique properties of the SF5 group can favorably modulate the pharmacokinetic and pharmacodynamic profiles of these heterocyclic compounds. While the research in this specific area is still emerging, the existing data on substituted benzoxazoles provides a strong rationale for their development as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of SF5-containing benzoxazoles. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these promising compounds through the drug discovery pipeline. The continued exploration of this novel chemical space is poised to yield a new generation of potent and selective therapeutics.

References

- 1. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of 6-(pentafluorosulfanyl)benzooxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF5) group is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups, owing to its unique electronic properties, high stability, and significant lipophilicity.[1][2][3][4] This guide focuses on 6-(pentafluorosulfanyl)benzooxazole, a molecule of interest in drug discovery, and provides a comprehensive overview of its expected lipophilicity and metabolic stability. While specific experimental data for this exact molecule is not yet publicly available, this document extrapolates its likely properties based on the well-documented characteristics of the SF5 group and the benzoxazole scaffold. Furthermore, it offers detailed experimental protocols for the determination of these crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, providing a framework for the evaluation of this and similar compounds.

Introduction to the Pentafluorosulfanyl Group in Drug Discovery

The SF5 group is often referred to as a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and greater lipophilicity compared to the trifluoromethyl (CF3) group.[4][5] Its key features include:

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, which can significantly influence the acidity or basicity of nearby functional groups and modulate receptor binding interactions.[1]

-

Enhanced Lipophilicity: The SF5 group substantially increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[1][3]

-

Metabolic Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong and resistant to metabolic degradation, often shielding adjacent positions on the aromatic ring from metabolism and extending the half-life of a drug.[1][2]

-

Chemical and Thermal Stability: Compounds containing the SF5 group are generally very stable under a wide range of chemical conditions and temperatures.[1]

The benzoxazole core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[6] The metabolic fate of benzoxazole derivatives can involve hydroxylation of the benzene ring or cleavage of the oxazole ring.[7][8] The introduction of a metabolically robust SF5 group at the 6-position is hypothesized to block a potential site of metabolism and enhance the overall stability of the molecule.

Quantitative Data

While specific experimental data for this compound is not available in the cited literature, the following tables present expected or hypothetical values based on the properties of the SF5 group and related molecules. These tables are intended to serve as a guide for researchers in their experimental design and data interpretation.

Table 1: Predicted Lipophilicity of this compound

| Parameter | Predicted Value | Method |

| Calculated LogP (cLogP) | 3.5 - 4.5 | In silico prediction (e.g., ALOGPS, ChemDraw) |

| Chromatographic Hydrophobicity Index (CHI) | 40 - 60 | RP-HPLC with C18 column |

| Experimental LogD at pH 7.4 | 3.5 - 4.5 | Shake-flask or HPLC method |

Table 2: Predicted In Vitro Metabolic Stability of this compound

| Parameter | Human Liver Microsomes | Human Hepatocytes |

| Half-life (t1/2, min) | > 60 | > 120 |

| Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) | < 10 | < 5 |

| Predicted In Vivo Clearance | Low | Low |

Experimental Protocols

The following are detailed, standardized protocols for determining the lipophilicity and metabolic stability of this compound.

Determination of Lipophilicity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a high-throughput means of estimating the lipophilicity of a compound by measuring its retention time on a reverse-phase column.[9][10][11][12][13]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Test compound stock solution (10 mM in DMSO)

-

A set of standard compounds with known LogP values

-

Methanol for sample dissolution

Procedure:

-

Preparation of Standards and Test Compound:

-

Prepare working solutions of the standard compounds and the test compound at a concentration of 1 mg/mL in methanol.

-

-

Chromatographic Conditions:

-

Set the column temperature to 40°C.

-

Use a gradient elution method, for example: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to 5% B for re-equilibration.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to an appropriate wavelength to monitor the elution of the compounds (e.g., 254 nm).

-

-

Data Acquisition:

-